3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .
Mechanism of Action
Target of Action
Similar compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold have been reported to target cdk2, a cyclin-dependent kinase .
Mode of Action
It’s suggested that similar compounds inhibit their targets by fitting into the active site of the enzyme, forming essential hydrogen bonds .
Biochemical Pathways
Compounds targeting cdk2 are known to influence cell cycle progression and apoptosis .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines .
Action Environment
The synthesis of similar compounds has been reported to be influenced by various factors .
Preparation Methods
The synthesis of 3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-bromo-4-methyl-1H-pyrazole with a suitable pyrimidine derivative under controlled conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential kinase inhibitor, particularly for cyclin-dependent kinases (CDKs), which are targets for cancer therapy.
Biological Studies: The compound is used in studies to understand its effects on cell proliferation and apoptosis.
Chemical Biology: It serves as a tool compound to study various biological pathways and molecular interactions.
Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceutical development
Comparison with Similar Compounds
3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: A core structure with various substitutions that can modulate its biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with potential kinase inhibitory activity.
Thioglycoside Derivatives: Compounds featuring thioglycoside groups that exhibit significant cytotoxic activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .
Properties
IUPAC Name |
3-bromo-5-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O/c1-11-2-8-5-3(6(11)12)4(7)9-10-5/h2H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVXBJGDTRBUKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=NNC(=C2C1=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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